molecular formula C22H24ClN2O5P B4324269 DIETHYL [4-({[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]CARBONYL}AMINO)BENZYL]PHOSPHONATE

DIETHYL [4-({[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]CARBONYL}AMINO)BENZYL]PHOSPHONATE

Cat. No.: B4324269
M. Wt: 462.9 g/mol
InChI Key: UGRWYCHMKKUPOV-UHFFFAOYSA-N
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Description

Diethyl [4-({[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonyl}amino)benzyl]phosphonate is a complex organic compound that features a phosphonate group, an isoxazole ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIETHYL [4-({[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]CARBONYL}AMINO)BENZYL]PHOSPHONATE can be achieved through a palladium(0)-catalyzed cross-coupling reaction between benzyl halides and H-phosphonate diesters. This reaction uses Pd(OAc)2 as a palladium source and Xantphos as a supporting ligand . The reaction conditions are typically mild and can be performed under microwave irradiation to achieve high yields in a short time.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the palladium-catalyzed cross-coupling reaction. The use of continuous flow reactors and optimization of reaction conditions would be essential to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Diethyl [4-({[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonyl}amino)benzyl]phosphonate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding phosphonate oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and isoxazole positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction performed. For example, oxidation would yield phosphonate oxides, while substitution reactions could result in various substituted derivatives of the original compound.

Scientific Research Applications

Diethyl [4-({[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonyl}amino)benzyl]phosphonate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological pathways involving phosphonates.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of DIETHYL [4-({[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]CARBONYL}AMINO)BENZYL]PHOSPHONATE involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved depend on the specific enzyme targeted and the biological context.

Comparison with Similar Compounds

Similar Compounds

    Diethyl [4-({[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonyl}amino)phenyl]phosphonate: Similar structure but with a phenyl group instead of a benzyl group.

    Diethyl [4-({[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonyl}amino)ethyl]phosphonate: Similar structure but with an ethyl group instead of a benzyl group.

Uniqueness

Diethyl [4-({[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonyl}amino)benzyl]phosphonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the isoxazole ring and chlorophenyl group makes it particularly interesting for applications in medicinal chemistry and enzyme inhibition studies.

Properties

IUPAC Name

3-(2-chlorophenyl)-N-[4-(diethoxyphosphorylmethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN2O5P/c1-4-28-31(27,29-5-2)14-16-10-12-17(13-11-16)24-22(26)20-15(3)30-25-21(20)18-8-6-7-9-19(18)23/h6-13H,4-5,14H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGRWYCHMKKUPOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC=C(C=C1)NC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN2O5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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DIETHYL [4-({[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]CARBONYL}AMINO)BENZYL]PHOSPHONATE
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DIETHYL [4-({[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]CARBONYL}AMINO)BENZYL]PHOSPHONATE
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DIETHYL [4-({[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]CARBONYL}AMINO)BENZYL]PHOSPHONATE
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DIETHYL [4-({[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]CARBONYL}AMINO)BENZYL]PHOSPHONATE
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DIETHYL [4-({[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]CARBONYL}AMINO)BENZYL]PHOSPHONATE
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DIETHYL [4-({[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]CARBONYL}AMINO)BENZYL]PHOSPHONATE

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